2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole
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Overview
Description
2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole is a heterocyclic compound that features a unique combination of fluorophenyl and dithiophenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, the aldehyde used would be 3-fluorobenzaldehyde.
Introduction of Thiophene Groups: The thiophene groups can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene groups.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene groups can participate in sulfur-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-pyrrole
- 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-pyrazole
Uniqueness
2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole is unique due to the presence of both fluorophenyl and dithiophenyl groups attached to an imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2S2/c18-12-5-1-4-11(10-12)17-19-15(13-6-2-8-21-13)16(20-17)14-7-3-9-22-14/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFYLXGGZMPDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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